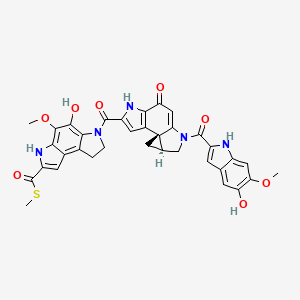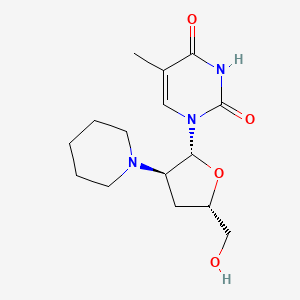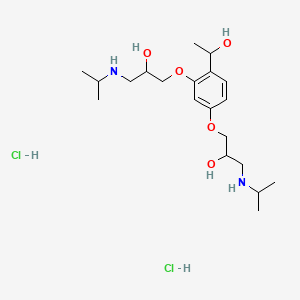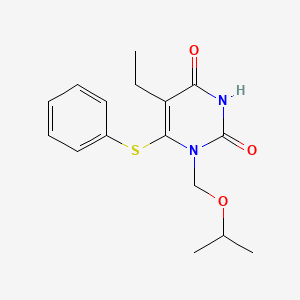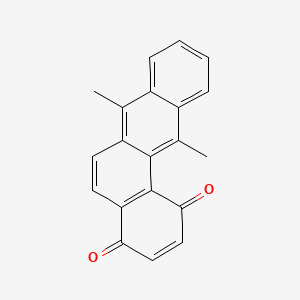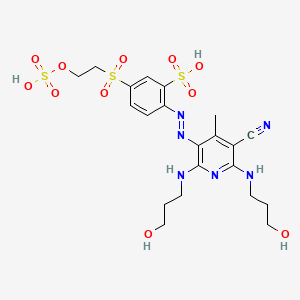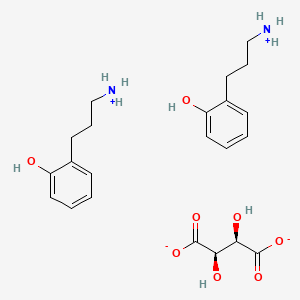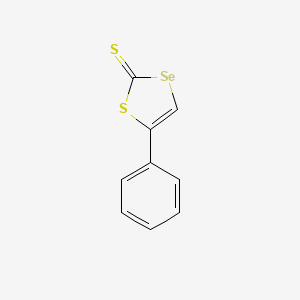
2,2,2-Trifluoroethyl 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)benzoate is a complex organic compound characterized by the presence of trifluoroethyl and benzoate groups This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, a phenoxyphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)benzoate typically involves multiple steps, starting from basic chemical raw materials. One common method involves the decarboxylative trifluoromethylation reaction of alkenes with 3,3,3-trifluoro-2,2-dimethylpropionic acid. This reaction is mediated by ammonium persulfate ((NH4)2S2O8) and proceeds through a radical mechanism . The reaction conditions are optimized to achieve high yield, wide substrate compatibility, and high atom economy.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for efficiency, cost-effectiveness, and scalability. Industrial production methods may also incorporate advanced techniques such as continuous flow reactors to enhance reaction rates and product yields.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted benzoate derivatives.
Scientific Research Applications
2,2,2-Trifluoroethyl 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoroethyl 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and interactions. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl benzoate
- 4-(1,1-Dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)benzoate
- 2,2,2-Trifluoroethyl 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)acetate
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoroethyl 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)benzoate is unique due to the presence of both trifluoroethyl and phenoxyphenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced stability. These features make it particularly valuable in applications requiring specific chemical and physical characteristics.
Properties
CAS No. |
80854-07-5 |
|---|---|
Molecular Formula |
C26H25F3O4 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzoate |
InChI |
InChI=1S/C26H25F3O4/c1-25(2,21-13-11-20(12-14-21)24(30)32-18-26(27,28)29)17-31-16-19-7-6-10-23(15-19)33-22-8-4-3-5-9-22/h3-15H,16-18H2,1-2H3 |
InChI Key |
MXDCXUNZEPKNRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


